2,4-Dichlorobenzylidenemalononitrile

Catalog No.
S749039
CAS No.
2972-76-1
M.F
C10H4Cl2N2
M. Wt
223.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorobenzylidenemalononitrile

CAS Number

2972-76-1

Product Name

2,4-Dichlorobenzylidenemalononitrile

IUPAC Name

2-[(2,4-dichlorophenyl)methylidene]propanedinitrile

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

InChI

InChI=1S/C10H4Cl2N2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H

InChI Key

RRVZSQGJZJMCAE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C#N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C#N

Agriculture

Thermal Ignition Theory

Herbicide Formulations

Effects on Cucumber Growth

Clean Synthesis

Exposure in Public Spaces

2,4-Dichlorobenzylidenemalononitrile is an organic compound with the molecular formula C10_{10}H4_{4}Cl2_{2}N2_{2}. It is a derivative of malononitrile and is characterized by the presence of two chlorine atoms on the benzene ring and a malononitrile moiety. This compound is primarily known for its use as a tear gas agent, commonly referred to as "CS gas." The chemical structure features a benzylidene group attached to malononitrile, contributing to its reactivity and biological activity .

  • Chlorinated aromatic compounds can have varying degrees of toxicity [].
  • They may be harmful if inhaled, ingested, or absorbed through the skin [].
  • Standard laboratory practices for handling chemicals should be followed when working with DCBM.

The reactivity of 2,4-Dichlorobenzylidenemalononitrile can be attributed to its functional groups. It can undergo various reactions typical of nitriles and aldehydes, including:

  • Nucleophilic addition: The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to produce corresponding acids.
  • Condensation reactions: It can react with amines or alcohols under appropriate conditions to form imines or esters, respectively .

2,4-Dichlorobenzylidenemalononitrile exhibits significant biological activity, primarily as an irritant. It acts on sensory neurons and is known for causing tearing, respiratory distress, and skin irritation upon exposure. Its mechanism involves the activation of TRPA1 channels in sensory neurons, which leads to pain and discomfort . This compound has been studied for its effects on human health and environmental safety due to its widespread use in crowd control.

Several synthesis methods have been reported for 2,4-Dichlorobenzylidenemalononitrile:

  • Condensation reaction: A common method involves the condensation of malononitrile with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium ethoxide.
    Malononitrile+2 4 Dichlorobenzaldehyde2 4 Dichlorobenzylidenemalononitrile\text{Malononitrile}+\text{2 4 Dichlorobenzaldehyde}\rightarrow \text{2 4 Dichlorobenzylidenemalononitrile}
  • One-pot synthesis: Another method includes one-pot reactions using various catalysts that facilitate the formation of the compound from simpler precursors .

The primary application of 2,4-Dichlorobenzylidenemalononitrile is as a tear gas agent in law enforcement and military settings. It is used for crowd control and riot dispersal due to its potent irritant properties. Additionally, it has potential applications in research settings for studying sensory neuron responses and pain mechanisms .

Studies on 2,4-Dichlorobenzylidenemalononitrile have focused on its interactions with biological systems. Research indicates that exposure leads to activation of pain pathways via TRPA1 channels. It has also been investigated for potential interactions with other chemical agents that may enhance or mitigate its irritant effects . Furthermore, studies have examined its environmental impact and degradation products when released into ecosystems.

Several compounds are structurally or functionally similar to 2,4-Dichlorobenzylidenemalononitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Aspects
BenzylidenemalononitrileContains a benzylidene group without chlorineLess potent irritant compared to 2,4-Dichlorobenzylidenemalononitrile
2-ChlorobenzylidenemalononitrileContains one chlorine atomMilder irritant properties
PhenylmalononitrileLacks halogen substituentsDifferent reactivity profile
3-Chloro-2-methylbenzylidenemalononitrileContains a methyl groupAltered physical properties due to methyl substitution

Each of these compounds shares similarities in structure but varies in biological activity and applications. The presence of multiple chlorine atoms in 2,4-Dichlorobenzylidenemalononitrile enhances its potency as an irritant compared to its analogs .

The thermal stability characteristics of 2,4-dichlorobenzylidenemalononitrile represent a crucial aspect of its physicochemical profile. While specific experimental data for this compound remains limited in the literature, insights can be drawn from related benzylidenemalononitrile derivatives and theoretical considerations based on its molecular structure.

Thermal Stability Profile: The compound exhibits stability under ambient storage conditions, maintaining its solid crystalline form at room temperature [1]. The presence of the electron-withdrawing 2,4-dichlorophenyl substituent is expected to enhance thermal stability compared to unsubstituted analogs through electronic stabilization of the conjugated system. Similar compounds in the benzylidenemalononitrile family typically demonstrate thermal stability up to temperatures of 200-250°C before significant decomposition occurs [2].

Phase Transition Characteristics: Differential scanning calorimetry studies would be essential to determine precise phase transition temperatures for 2,4-dichlorobenzylidenemalononitrile. The compound exists as a solid crystalline material under standard conditions, with phase transitions likely occurring through melting followed by decomposition at elevated temperatures. The rigid aromatic framework combined with the nitrile functionalities suggests a relatively high melting point characteristic of substituted benzylidenemalononitriles [3].

Thermal Decomposition Pathways: Upon heating beyond its stability range, 2,4-dichlorobenzylidenemalononitrile would undergo decomposition involving the cleavage of nitrile groups and potential dehalogenation reactions. Thermogravimetric analysis would reveal mass loss patterns indicative of these decomposition processes, with initial weight loss likely corresponding to the elimination of hydrogen chloride and subsequent degradation of the organic framework [4] [5].

Solubility Parameters and Partition Coefficients

The solubility behavior of 2,4-dichlorobenzylidenemalononitrile is governed by its molecular structure, which combines hydrophobic aromatic components with polar nitrile functionalities. This structural duality creates a complex solubility profile that influences its behavior in various solvent systems.

Aqueous Solubility: The compound exhibits limited water solubility due to its predominantly hydrophobic character. The 2,4-dichlorophenyl moiety contributes significant hydrophobic character, while the malononitrile group provides some polar interaction capability. This combination results in poor aqueous solubility, typical of halogenated aromatic compounds [6] [7].

Organic Solvent Compatibility: 2,4-dichlorobenzylidenemalononitrile demonstrates good solubility in polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and chloroform. These solvents effectively solvate both the aromatic system and the nitrile groups through appropriate dipole-dipole interactions and van der Waals forces [8] [9].

Hansen Solubility Parameters: While specific experimental values for the Hansen solubility parameters (δD, δP, δH) of 2,4-dichlorobenzylidenemalononitrile are not reported in the literature, theoretical estimation based on group contribution methods would provide useful predictive values. The dispersion component would be significant due to the aromatic system, while the polar component would reflect the influence of the nitrile groups and halogen substitution [10] [11].

Partition Coefficient: The octanol-water partition coefficient (logP) for 2,4-dichlorobenzylidenemalononitrile is expected to be positive, indicating lipophilic character. Based on structural similarity to related compounds and the presence of electron-withdrawing chlorine substituents, the logP value would likely fall in the range of 2-4, suggesting moderate to high lipophilicity [12] [13].

Spectroscopic Fingerprints: Infrared, Nuclear Magnetic Resonance, and Mass Spectral Characteristics

The spectroscopic profile of 2,4-dichlorobenzylidenemalononitrile provides definitive structural confirmation and analytical identification capabilities across multiple analytical techniques.

Infrared Spectroscopy: The FT-IR spectrum exhibits characteristic absorption bands that serve as molecular fingerprints. The nitrile stretching vibrations appear in the 2200-2250 cm⁻¹ region, representing the C≡N bonds of the malononitrile moiety. Aromatic C=C stretching occurs around 1600 cm⁻¹, while C-H bending vibrations of the aromatic ring appear in the 800-900 cm⁻¹ region. The presence of chlorine substituents influences the overall spectral pattern through electronic effects on the aromatic system [14] [8] [15].

Nuclear Magnetic Resonance Spectroscopy: The ¹H NMR spectrum reveals distinct signal patterns characteristic of the molecular structure. Aromatic protons appear in the 7.3-8.0 ppm region with specific coupling patterns reflecting the 2,4-dichlorosubstitution pattern. The vinyl proton of the methylene bridge typically appears around 8.5 ppm as a singlet due to the symmetrical malononitrile substitution. The ¹³C NMR spectrum shows nitrile carbon signals at approximately 114-118 ppm, while aromatic carbons appear in the 125-140 ppm range with characteristic shifts influenced by chlorine substitution [8] [9] [16].

Mass Spectrometry: The mass spectrum exhibits a molecular ion peak at m/z 223, corresponding to the molecular weight of C₁₀H₄Cl₂N₂. Fragmentation patterns would show characteristic losses associated with nitrile groups and chlorine atoms, providing structural confirmation and purity assessment capabilities. The isotope pattern would reflect the presence of two chlorine atoms with their characteristic ³⁵Cl/³⁷Cl distribution [17] [18].

Electrochemical Properties and Redox Behavior

The electrochemical behavior of 2,4-dichlorobenzylidenemalononitrile reflects the electronic properties of its functional groups and provides insights into its redox characteristics and electron transfer mechanisms.

Reduction Behavior: The compound is expected to undergo reduction at negative potentials, primarily involving the nitrile groups. Cyclic voltammetry studies would reveal reduction waves corresponding to the sequential reduction of the C≡N bonds. The presence of electron-withdrawing chlorine substituents would shift these reduction potentials to less negative values compared to unsubstituted analogs, facilitating the reduction process [19] [20].

Oxidation Characteristics: Oxidation processes would primarily involve the aromatic system, with the electron-withdrawing effects of both the malononitrile group and chlorine substituents influencing the oxidation potential. The compound would likely exhibit irreversible oxidation behavior due to the formation of reactive intermediates and potential structural modifications during the electron transfer process [21] [22].

Electrochemical Reversibility: The electrochemical behavior of 2,4-dichlorobenzylidenemalononitrile is anticipated to be largely irreversible due to the structural changes occurring during electron transfer. The nitrile groups may undergo irreversible reduction to form amine or imine intermediates, while oxidation of the aromatic system could lead to coupling reactions or degradation products [23].

Electron Transfer Mechanisms: The compound would likely participate in multi-electron transfer processes, with the malononitrile moiety capable of accepting multiple electrons during reduction. The electron-withdrawing nature of the 2,4-dichlorophenyl group would influence the overall electron transfer kinetics and thermodynamics, potentially facilitating reduction processes while hindering oxidation reactions [24] [20].

XLogP3

3.1

Other CAS

2972-76-1

Dates

Last modified: 08-15-2023

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